molecular formula C15H15N5O B8141270 1-Phenyl-6,6-dimethyl-7alpha-azido-6,7-dihydro-1H-indazole-4(5H)-one

1-Phenyl-6,6-dimethyl-7alpha-azido-6,7-dihydro-1H-indazole-4(5H)-one

Cat. No.: B8141270
M. Wt: 281.31 g/mol
InChI Key: WNHSITTXHWQJCQ-CQSZACIVSA-N
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Description

1-Phenyl-6,6-dimethyl-7alpha-azido-6,7-dihydro-1H-indazole-4(5H)-one is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-6,6-dimethyl-7alpha-azido-6,7-dihydro-1H-indazole-4(5H)-one typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.

    Functionalization: Additional functional groups, such as the phenyl and dimethyl groups, can be introduced through various organic reactions like Friedel-Crafts acylation or alkylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-6,6-dimethyl-7alpha-azido-6,7-dihydro-1H-indazole-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in bioconjugation and labeling due to the reactivity of the azido group.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-Phenyl-6,6-dimethyl-7alpha-azido-6,7-dihydro-1H-indazole-4(5H)-one would depend on its specific application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages. This reactivity can be harnessed for targeted drug delivery or imaging.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-indazole: Lacks the azido and dimethyl groups, making it less reactive.

    6,7-Dihydro-1H-indazole-4(5H)-one: Lacks the phenyl and azido groups, affecting its chemical properties and applications.

    7alpha-Azido-6,7-dihydro-1H-indazole-4(5H)-one: Similar but lacks the phenyl and dimethyl groups.

Properties

IUPAC Name

(7S)-7-azido-6,6-dimethyl-1-phenyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-15(2)8-12(21)11-9-17-20(10-6-4-3-5-7-10)13(11)14(15)18-19-16/h3-7,9,14H,8H2,1-2H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHSITTXHWQJCQ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C1N=[N+]=[N-])N(N=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C2=C([C@H]1N=[N+]=[N-])N(N=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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